Narrow Optical Band Gap for Visible Photocatalysis vs. ZnS
CuS thin films possess a direct optical band gap of 2.03 eV at room temperature, which is approximately half that of pure ZnS (3.92 eV), as measured by UV-visible absorption spectroscopy on SILAR-deposited films . This substantial reduction in band gap enables CuS to harvest visible light up to ~610 nm, whereas ZnS requires UV photons (<315 nm) for electron–hole pair generation. The quantitative consequence is that CuS can drive photocatalytic reactions under a much broader portion of the solar spectrum, while pristine ZnS is effectively inactive under visible light without sensitization.
| Evidence Dimension | Optical band gap (eV) at room temperature |
|---|---|
| Target Compound Data | 2.03 eV (CuS thin film, SILAR method) |
| Comparator Or Baseline | 3.92 eV (ZnS thin film, SILAR method) |
| Quantified Difference | Δ = 1.89 eV narrower (CuS band gap is 51.8% of the ZnS value) |
| Conditions | SILAR-deposited polycrystalline thin films on glass, room temperature, absorption spectroscopy |
Why This Matters
Procurement decisions involving photocatalysts for visible-light environmental remediation must select CuS over ZnS, as the latter requires UV co-irradiation and provides negligible visible-light activity.
- [1] Yıldırım, M. A., Ateş, A., & Astam, A. (2009). Annealing and light effect on structural, optical and electrical properties of CuS, CuZnS and ZnS thin films grown by the SILAR method. Physica E: Low-dimensional Systems and Nanostructures, 41(8), 1365–1372. View Source
